3-Amino-3-phenylpropanenitrile, trifluoroacetic acid

Description

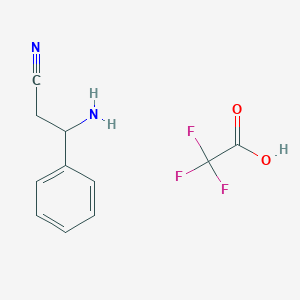

3-Amino-3-phenylpropanenitrile is an aminonitrile derivative featuring a phenyl group and a nitrile moiety at the 3-position of the propane backbone. Its structure enables reactivity in nucleophilic substitutions and cyclization reactions, making it valuable in synthesizing heterocycles and pharmaceuticals. When combined with trifluoroacetic acid (TFA), the system leverages TFA’s strong acidity (pKa ~0.23–0.27) and volatility to facilitate reactions such as deprotection, catalysis, or salt formation .

Trifluoroacetic Acid (TFA) (C$2$HF$3$O$_2$, CAS 76-05-1) is a fluorinated carboxylic acid with exceptional acidity due to the electron-withdrawing trifluoromethyl group. Its physical properties—low boiling point (72.4°C), high solubility in polar solvents, and stability under anhydrous conditions—make it indispensable in organic synthesis, peptide chemistry, and chromatography .

Properties

IUPAC Name |

3-amino-3-phenylpropanenitrile;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.C2HF3O2/c10-7-6-9(11)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,9H,6,11H2;(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMJUYVCSUVRBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC#N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-phenylpropanenitrile, trifluoroacetic acid typically involves the reaction of 3-amino-3-phenylpropanenitrile with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield nitrile oxides, while reduction may produce primary amines .

Scientific Research Applications

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.

Medicine: It is explored for its potential therapeutic applications, including drug development and formulation.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-3-phenylpropanenitrile, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Amino-3-phenylpropanenitrile, TFA with structurally related compounds:

Reactivity and Acidity Comparison

- Acidity : TFA’s pKa (~0.23) is significantly lower than trichloroacetic acid (TCA, pKa ~0.7) and acetic acid (pKa ~4.76), enabling faster protonation in reactions like Friedel-Crafts alkylation or carbonyl reductions .

- Functional Group Impact: Nitrile vs. Carboxylic Acid: The nitrile group in 3-Amino-3-phenylpropanenitrile facilitates nucleophilic substitutions (e.g., forming amines or tetrazoles), while carboxylic acids (e.g., 3-Amino-3-(3-fluorophenyl)propanoic acid) participate in condensations or amide couplings . Fluorine Substitution: Compounds with trifluoromethyl groups (e.g., (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid) exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, crucial for drug design .

Biological Activity

3-Amino-3-phenylpropanenitrile, trifluoroacetic acid (CAS No. 1807920-96-2) is a compound with significant biological activity due to its structural characteristics and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

3-Amino-3-phenylpropanenitrile is characterized by an amino group and a nitrile group attached to a phenyl ring. The trifluoroacetic acid component enhances its solubility and stability in biological systems. The compound's structure can be summarized as follows:

- Molecular Formula : C10H10F3N

- Molecular Weight : 215.19 g/mol

- Functional Groups : Amino, nitrile, trifluoroacetate

The biological activity of 3-amino-3-phenylpropanenitrile primarily involves its interaction with various enzymes and receptors:

-

Inhibition of Cyclooxygenase (COX) :

- The compound has been shown to inhibit COX-1 and COX-2 enzymes, which play critical roles in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation.

-

Antioxidant Activity :

- The presence of the phenyl group contributes to the compound's ability to scavenge free radicals, reducing oxidative stress within cells.

-

Signal Transduction Modulation :

- It has been reported that compounds with similar structures can downregulate signaling pathways involving NF-κB and STAT-3, which are crucial in inflammation and cancer progression.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties, potentially inhibiting bacterial growth through interference with microbial enzyme activity.

- Anticancer Potential : The ability to modulate COX enzymes and other signaling pathways indicates potential anticancer properties. Research shows that similar compounds can induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Through COX inhibition and modulation of inflammatory cytokines (e.g., TNF-α, IL-1), the compound may serve as an effective anti-inflammatory agent.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-amino-3-phenylpropanenitrile against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of the compound resulted in a marked decrease in edema formation and inflammatory cytokine levels compared to control groups. This suggests its efficacy in managing inflammatory conditions.

Data Summary

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial enzymes | |

| Anti-inflammatory | COX inhibition, modulation of cytokines | |

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis in cancer cells |

Q & A

Basic: What is the role of trifluoroacetic acid (TFA) in peptide synthesis?

TFA is widely used in peptide synthesis for deprotection of amino acid residues and cleavage of ester bonds during solid-phase synthesis. Its strong acidity (pKa ~0.23) ensures efficient protonation of protecting groups like tert-butoxycarbonyl (Boc) or benzyl esters. A critical methodological consideration is the use of TFA in specific concentrations (e.g., 0.1–0.5%) to balance reaction efficiency with minimized side reactions, such as peptide backbone hydrolysis . Post-synthesis, TFA is often removed via lyophilization or neutralization with scavengers like triisopropylsilane (TIPS) to prevent residual acid interference in downstream applications .

Basic: How does TFA enhance chromatographic resolution in analytical methods?

TFA acts as an ion-pairing agent in reversed-phase HPLC for peptides and proteins. At 0.1% concentration, it improves peak sharpness by suppressing silanol interactions on C18 columns and reducing ionic repulsion between analytes. For hydrophobic polypeptides, adding 1–5% isopropanol to the mobile phase (TFA/acetonitrile/water) enhances solubility and recovery . Method optimization should include testing TFA concentrations (0.1–0.5%) to resolve critical peptide pairs, as higher concentrations may reduce UV transparency .

Advanced: How can researchers address contradictions in TFA’s NMR spectral data?

TFA’s ¹⁹F and ¹H NMR signals are sensitive to solvent interactions and pH. In deuterated solvents, residual TFA peaks (δ ~11.5 ppm for ¹H; δ ~-76 ppm for ¹⁹F) may overlap with analyte signals. To mitigate this:

- Use neutralization (e.g., with D₂O/NaOD) to shift TFA’s proton signals.

- Employ gradient-shaping techniques or alternative acids (e.g., formic acid) for pH-sensitive analytes.

- Reference the Analytical Challenge series (Analytical and Bioanalytical Chemistry) for case studies on resolving TFA-related spectral ambiguities .

Advanced: What experimental strategies optimize TFA’s use in metal complexation studies?

In uranium (UO₂²⁺) complexation studies, TFA’s deprotonated form (CF₃COO⁻) stabilizes metal-ligand coordination. Key steps include:

- Controlled dehydration : Use TFA/DMSO mixtures to form stable crystalline complexes like [UO₂(TFA)₂(DMSO)₃], characterized via X-ray diffraction and FT-IR .

- Thermal analysis : Monitor decomposition temperatures (TGA/DSC) to assess complex stability.

- pH modulation : Adjust TFA stoichiometry to prevent over-acidification, which disrupts ligand-metal binding .

Advanced: How does TFA influence nitrogen removal in catalytic upgrading of coal liquids?

TFA enhances denitrogenation efficiency when paired with sulfided CoMo catalysts. Its Brønsted acidity protonates nitrogen-containing heterocycles (e.g., pyrroles), weakening C–N bonds for catalytic cleavage. Experimental protocols recommend:

- Dose optimization : A direct correlation exists between TFA concentration (0.5–2.0 mmol/L) and nitrogen removal rates.

- Post-reaction neutralization : Residual TFA is quenched with NaHCO₃ to prevent equipment corrosion .

Advanced: What are the environmental implications of TFA accumulation in ecosystems?

TFA’s environmental persistence stems from its high water solubility (Henry’s law constant: 1.2 × 10³ M/atm at 298K) and resistance to biodegradation. Key findings:

- Atmospheric partitioning : TFA deposits via rainfall, with concentrations up to 0.1 μg/L detected in water bodies.

- Ecotoxicology : Chronic exposure (≥10 mg/L) inhibits algae growth; LC₅₀ for fish is >100 mg/L.

- Mitigation : Catalytic decomposition (e.g., UV/H₂O₂ systems) degrades TFA into CO₂ and F⁻ ions .

Methodological: How to quantify trace TFA in biological samples?

- LC-MS/MS : Use a hydrophilic interaction liquid chromatography (HILIC) column with a mobile phase of 0.1% ammonium hydroxide in acetonitrile/water. Monitor m/z 113→69 (TFA) and 115→71 (internal standard, ¹³C₂-TFA).

- Ion chromatography : Suppressed conductivity detection with an AS19 column (eluent: KOH gradient) achieves detection limits of 0.1 ppb .

Data Contradiction: Resolving discrepancies in TFA’s solvent effects on fluorescence assays

TFA’s chaotropic effects can enhance or quench fluorescence depending on pH and solvent composition. For example:

- In DMSO, TFA increases uranyl complex emission intensity by >150× via dehydration and pH lowering.

- In aqueous solutions, fluorescence quenching occurs due to collisional deactivation.

Recommendation : Pre-screen solvent systems (e.g., TFA/water vs. TFA/DMSO) and validate with alternative acids (e.g., HClO₄) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.